Citronellal

Description

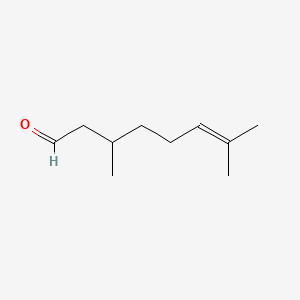

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041790 | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (74 °C) (CLOSED CUP) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.28 [mmHg], VP: 5 mm Hg, temp not specified | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |

CAS No. |

106-23-0 | |

| Record name | Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRONELLAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Citronellal Biosynthesis Pathway in Cymbopogon Species: A Technical Guide for Researchers

Executive Summary: The genus Cymbopogon, encompassing aromatic grasses like lemongrass and citronella, is a principal natural source of the acyclic monoterpenoid citronellal. This compound is of immense commercial value in the fragrance, flavor, cosmetic, and pharmaceutical industries. Understanding its biosynthesis is critical for metabolic engineering, crop improvement, and the development of novel biotechnological production platforms. This guide provides a detailed examination of the this compound biosynthetic pathway, beginning with the foundational isoprenoid precursors and culminating in the key enzymatic steps that define the unique chemical profile of different Cymbopogon species. We delve into the regulatory mechanisms that create chemodiversity within the genus and present validated, step-by-step experimental protocols for essential oil analysis, gene expression profiling, and enzyme activity assays, providing researchers with a comprehensive toolkit for pathway elucidation and manipulation.

Introduction to Cymbopogon Monoterpenoid Metabolism

The Genus Cymbopogon: A Reservoir of Aromatic Diversity

The Cymbopogon genus, belonging to the Poaceae family, includes approximately 140 species of perennial grasses native to the tropical and subtropical regions of Asia, Africa, and Australia.[1] These plants are renowned for their production of essential oils, which are complex mixtures of volatile secondary metabolites.[2] Species such as Cymbopogon citratus and C. flexuosus (lemongrass), C. nardus and C. winterianus (citronella), and C. martinii (palmarosa) are cultivated globally for their distinct aromatic profiles.[2][3] The composition of these oils, rich in monoterpenes like citral, geraniol, and this compound, dictates their application in everything from perfumery and food flavoring to traditional medicine and green pesticides.[4][5]

This compound: A High-Value Monoterpenoid Aldehyde

This compound is an acyclic monoterpenoid aldehyde responsible for the characteristic lemon-like, insect-repellent scent of citronella oil.[6][7] It exists as two enantiomers, (+)-(R)-citronellal and (–)-(S)-citronellal, with the (R)-enantiomer typically dominating in Cymbopogon species.[8] Beyond its use as a fragrance and insect repellent, this compound serves as a crucial chemical precursor for the synthesis of other valuable compounds, including isopulegol and menthol.[9] Furthermore, it exhibits a range of pharmacological activities, including anti-inflammatory, antinociceptive, and antimicrobial properties, making it a target for drug development professionals.[2]

The Isoprenoid Building Blocks: Origin of Monoterpenes

All terpenoids, including this compound, are derived from the five-carbon (C5) isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11] In higher plants, two distinct pathways are responsible for synthesizing these precursors in different cellular compartments.[4][12]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols.[11]

-

The Methylerythritol Phosphate (MEP) Pathway: Operating in the plastids, the MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids.[3][10][13]

In Cymbopogon species, the biosynthesis of essential oil monoterpenes, including this compound, occurs in the plastids and is predominantly fed by the MEP pathway.[3][14]

The Core Biosynthetic Pathway: From GPP to this compound

The synthesis of this compound is a multi-step enzymatic cascade that begins with the universal monoterpene precursor, geranyl diphosphate (GPP). The differential expression and activity of the enzymes in this pathway are directly responsible for the characteristic essential oil profiles of various Cymbopogon chemotypes.

Formation of the Monoterpene Backbone: Geranyl Diphosphate (GPP)

Within the plastid, the enzyme GPP synthase catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP (both derived from the MEP pathway) to form the C10 molecule, GPP.[10][15] This reaction is the first committed step in monoterpene biosynthesis and provides the foundational substrate for the entire family of C10 terpenoids.

The Branch Point: GPP to Acyclic Alcohols

GPP is a critical metabolic branch point. Its fate is determined by the action of various Terpene Synthases (TPSs) . In the context of this compound biosynthesis, the key enzyme is Geraniol Synthase (GES) , which hydrolyzes the diphosphate moiety from GPP to produce the acyclic monoterpene alcohol, geraniol.[16][17] The activity of GES is a crucial determinant for channeling metabolic flux towards the production of geraniol-derived compounds.

Oxidation to Aldehydes: The Role of Dehydrogenases

Geraniol is subsequently oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by NADP+-dependent Geraniol Dehydrogenase (GDH) .[18][19][20] Geranial (trans-citral or citral A) can isomerize to its cis-isomer, neral (citral B).[13] The mixture of these two isomers is collectively known as citral , the primary component in citral-rich species like C. flexuosus.[3][5]

The Final Reduction to this compound

The final step in the pathway is the reduction of the carbon-carbon double bond (α,β to the aldehyde group) in citral to yield this compound. This conversion is catalyzed by a class of enzymes known as Citral Reductases or Aldo-Keto Reductases (AKRs) .[8][16] The high activity of these reductases is characteristic of this compound-rich species like C. winterianus and C. nardus.[6][21]

Figure 1: The core biosynthetic pathway of this compound in Cymbopogon species, starting from the C5 precursors of the MEP pathway.

Regulation and Chemotypic Variation

The remarkable diversity in essential oil composition among Cymbopogon species is not due to different pathways but rather the differential regulation and expression of genes encoding the core pathway enzymes.[22]

Transcriptional Control as the Basis of Chemodiversity

Transcriptome analyses of different Cymbopogon species have revealed a strong correlation between the abundance of specific monoterpenes and the expression levels of the genes responsible for their synthesis.[3][16][22]

-

C. martinii (Palmarosa): This species is rich in geraniol. Its transcriptional profile shows high expression of Geraniol Synthase (GES) but relatively lower expression of downstream genes like Geraniol Dehydrogenase (GDH).[3][22]

-

C. flexuosus (Lemongrass): As a citral-rich species, it exhibits high expression of both GES and GDH, efficiently converting geraniol into citral.[3][16]

-

C. winterianus (Citronella): This this compound-rich species shows high expression of GES, GDH, and, crucially, high expression of one or more Citral Reductase genes, which drives the pathway towards its final product.[16]

Quantitative Data on Essential Oil Composition

The end-product of this differential regulation is a distinct chemical fingerprint for each species. The table below summarizes the typical concentration of key pathway intermediates and products in the essential oils of commercially important Cymbopogon species.

| Compound | Pathway Role | C. winterianus (Citronella) [7][21] | C. flexuosus (Lemongrass) [5] | C. martinii (Palmarosa) [3] |

| This compound | Final Product | ~26 - 38% | ~1 - 2% | Low/Trace |

| Citral (Neral + Geranial) | Intermediate | Low/Trace | ~60 - 85% | Low/Trace |

| Geraniol | Intermediate | ~16 - 25% | ~2 - 6% | ~75 - 90% |

| Citronellol | Side-product | ~7 - 15% | ~1 - 2% | Low/Trace |

| Table 1: Comparative abundance of major monoterpenoids in different Cymbopogon species, highlighting the chemotypic variation resulting from differential pathway regulation. |

Key Methodologies for Pathway Elucidation

Investigating the this compound pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Here we provide validated, self-contained protocols for core experimental procedures.

Profiling of Essential Oil Composition via GC-MS

Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile compounds like those found in essential oils.[23][24][25] GC separates the complex mixture into individual components based on their boiling points and polarity, while MS provides structural information for identification by creating a unique mass fragmentation pattern (mass spectrum) for each component. Hydrodistillation is a robust and traditional method for extracting these volatile oils from the plant matrix.[25]

Protocol 4.1.1: Hydrodistillation and GC-MS Analysis

-

Plant Material Preparation: Harvest fresh leaves from mature Cymbopogon plants. Cut the leaves into small pieces (2-3 cm) to increase the surface area for efficient oil extraction.

-

Hydrodistillation: Place 100 g of the chopped leaf material into a 2 L round-bottom flask. Add 1 L of deionized water. Set up a Clevenger-type apparatus for distillation. Heat the flask and distill for 3 hours.

-

Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the graduated collection tube of the Clevenger apparatus.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Store the oil in a sealed amber glass vial at 4°C until analysis.

-

GC-MS Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis:

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

GC Conditions (Example): Use a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Set the initial oven temperature to 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min. Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 500.

-

-

Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a spectral library (e.g., NIST, Wiley).

Figure 2: Experimental workflow for the extraction and analysis of Cymbopogon essential oils using GC-MS.

Gene Expression Analysis via RT-qPCR

Causality Behind Experimental Choices: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of mRNA transcripts.[16] This allows for the quantification of gene expression levels, providing a direct link between the genetic blueprint and the metabolic activity of the pathway. The choice of a stable reference gene (like EF1α) is critical for accurate normalization, ensuring that observed differences are due to biological variation, not experimental error.[16]

Protocol 4.2.1: RT-qPCR of Pathway Genes

-

Tissue Collection: Harvest young, actively growing leaves, as this is where essential oil biosynthesis is most active.[12] Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity and store at -80°C.

-

Total RNA Extraction: Grind ~100 mg of the frozen tissue to a fine powder under liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.

-

Primer Design: Design gene-specific primers for your target genes (GES, GDH, AKR, etc.) and a validated reference gene (EF1α). Primers should typically be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

qPCR Cycling: Run the reaction on a qPCR instrument with a program such as: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis at the end to verify the specificity of the product.

-

Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing the Ct values of the target genes to the Ct values of the reference gene.

Figure 3: Standard workflow for analyzing the expression of this compound biosynthesis genes using RT-qPCR.

Conclusion and Future Directions

The biosynthesis of this compound in Cymbopogon is a well-defined, plastid-localized pathway originating from the MEP-derived precursor GPP. The chemodiversity observed across the genus is a direct result of the fine-tuned transcriptional regulation of key enzymes, including geraniol synthase, geraniol dehydrogenase, and citral reductases. This guide provides the foundational knowledge and core experimental frameworks necessary for researchers to explore this pathway.

Future research should focus on:

-

Metabolic Engineering: Overexpression or CRISPR-Cas9-mediated knockout of key regulatory genes to modulate the essential oil profile and enhance the yield of this compound.

-

Enzyme Characterization: Isolation and in-depth biochemical characterization of the specific aldo-keto reductases responsible for citral-to-citronellal conversion to understand their substrate specificity and kinetics.

-

Regulatory Networks: Identification of the transcription factors that control the expression of the entire pathway, offering master targets for genetic improvement.

By leveraging these approaches, the scientific community can further unlock the potential of Cymbopogon species as sustainable bio-factories for high-value terpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of phytomedicine, phytochemistry, ethnopharmacology, toxicology, and pharmacological activities of Cymbopogon genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential oil biosynthesis and regulation in the genus Cymbopogon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications[v1] | Preprints.org [preprints.org]

- 7. Exploring the Antibacterial Potency of Cymbopogon Essential Oils: Liposome Encapsulation and Phytochemical Insights [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insights into chemistry, extraction and industrial application of lemon grass essential oil -A review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: map00900 [genome.jp]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. De Novo Sequencing and Analysis of Lemongrass Transcriptome Provide First Insights into the Essential Oil Biosynthesis of Aromatic Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. geneticsmr.com [geneticsmr.com]

- 22. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. plantsjournal.com [plantsjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Citronellal: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract

Citronellal, a monoterpenoid aldehyde, is a compound of significant interest across the pharmaceutical, cosmetic, and flavor industries, valued for its distinctive lemony aroma and bioactive properties, including its well-documented insect repellent capabilities. This technical guide provides an in-depth exploration of the primary botanical sources of this compound and a critical evaluation of the principal methodologies for its extraction and isolation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data, and a causal analysis of procedural choices to support informed decision-making in both research and industrial applications.

Introduction: The Scientific and Commercial Significance of this compound

This compound (C₁₀H₁₈O) is a key acyclic monoterpenoid that exists as two enantiomers, (+)-citronellal and (-)-citronellal. It is the primary component responsible for the characteristic lemon-like scent of several essential oils and serves as a crucial starting material for the synthesis of other valuable fragrance compounds and pharmaceuticals. Its broad-spectrum biological activities, including antifungal and repellent properties, have cemented its importance in various commercial products.[1] The efficacy and purity of this compound are intrinsically linked to its botanical origin and the method of extraction employed, making a thorough understanding of these aspects paramount for its successful application.

Principal Botanical Sources of this compound

The natural world offers several potent sources of this compound, primarily concentrated in the essential oils of specific plant species. The selection of a botanical source is a critical first step, influencing not only the yield of this compound but also the overall chemical profile of the extracted essential oil.

Corymbia citriodora (Lemon-scented Gum)

Formerly known as Eucalyptus citriodora, this Australian native tree is a premier commercial source of this compound.[2] The essential oil is obtained from the leaves and is characterized by a particularly high concentration of this compound, which can range from 65% to an impressive 98%.[3][4][5] The significant variation in this compound content is influenced by factors such as the age of the leaves, genetic variability of the plant, environmental conditions, and the specifics of the extraction process.[3] Hairy leaves of the plant have been reported to contain a higher oil content with a greater percentage of this compound (86.6-90.1%) compared to glabrous leaves (65.5%).[4][6]

Cymbopogon Species (Citronella Grass)

The genus Cymbopogon encompasses several species of lemongrass that are cultivated extensively for their essential oils, which are rich in this compound.[1] Two primary chemotypes are recognized in the trade:

-

Java Type (Cymbopogon winterianus) : This is the most commercially valuable type, yielding an essential oil with a higher content of this compound (typically 32-45%) and geraniol (21-24%).[1] This composition makes it a preferred source for the perfumery industry.[1] The essential oil yield from the leaves can be as high as 1.3-2.2%.[7]

-

Ceylon Type (Cymbopogon nardus) : This type produces an essential oil with a lower this compound content (5-15%) but is notable for its concentrations of geraniol (18-20%) and other compounds like limonene and methyl isoeugenol.[1]

The part of the plant used for extraction also influences the chemical profile. For instance, in C. winterianus, the leaves are the primary source of this compound, while the roots may contain higher concentrations of sesquiterpenoids like α-elemol.[7]

Table 1: Comparative this compound Content in Major Botanical Sources

| Botanical Source | Common Name | Plant Part Used | Typical this compound Content (%) | Key References |

| Corymbia citriodora | Lemon-scented Gum | Leaves | 65 - 98% | [2][3][4][5][6][8][9][10] |

| Cymbopogon winterianus | Citronella (Java Type) | Leaves & Stems | 32 - 45% | [1][11] |

| Cymbopogon nardus | Citronella (Ceylon Type) | Leaves & Stems | 5 - 15% | [1][12][13] |

Methodologies for the Extraction of this compound

The choice of extraction method is a critical determinant of the yield, purity, and overall quality of the isolated this compound. The selection process involves a trade-off between efficiency, cost, environmental impact, and the potential for thermal degradation of the target compound.

Steam Distillation

Steam distillation is the most prevalent industrial method for extracting essential oils from aromatic plants.[14][15] This technique is particularly suited for thermolabile compounds like this compound as it allows for vaporization at temperatures lower than their boiling points.

Causality of Experimental Choices: The use of steam as a carrier gas is based on Dalton's Law of Partial Pressures. The volatile components of the plant material are co-distilled with steam at a temperature below 100°C, thus preventing the degradation of heat-sensitive compounds.[15] The efficiency of the process is governed by a delicate balance of temperature and pressure.[15][16] Optimal temperatures for steam distillation typically range from 60°C to 100°C (140°F to 212°F).[15]

-

Material Preparation: Freshly harvested leaves of Corymbia citriodora are coarsely chopped to increase the surface area for efficient steam penetration.[17] Drying the plant material for 24-48 hours prior to distillation can concentrate the essential oils by reducing the water content.[17]

-

Apparatus Setup: A still, typically made of stainless steel, is loaded with the prepared plant material.[14] Steam is generated in a separate boiler and introduced into the bottom of the still.

-

Distillation: Pressurized steam is passed through the plant material, causing the secretory cavities containing the essential oil to rupture.[15] The volatile compounds, including this compound, are vaporized and carried with the steam into a condenser.

-

Condensation and Separation: The vapor mixture is cooled in the condenser, returning it to a liquid state.[14] The condensate, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their immiscibility and differing densities, the essential oil will typically form a layer on top of the water and can be siphoned off.[14]

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in airtight, dark glass containers under refrigeration to prevent degradation.

Caption: Workflow for Steam Distillation of Essential Oils.

Hydrodistillation

Hydrodistillation is a variation of distillation where the plant material is in direct contact with boiling water.[18] This method is often employed for smaller-scale extractions and can be advantageous for certain plant materials.

Causality of Experimental Choices: The direct contact with boiling water facilitates the hydrolysis of certain glycosidically bound compounds, which can sometimes release additional volatile components. However, this direct heat can also increase the risk of degradation for some sensitive molecules. The ratio of plant material to water and the duration of the extraction are critical parameters that must be optimized to maximize yield and quality.[18]

-

Material Preparation: The leaves and stems of Cymbopogon winterianus are cut into small pieces (e.g., 1 cm).[19]

-

Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.[20]

-

Distillation: The flask is heated, bringing the water to a boil. The steam and volatilized essential oils rise into the condenser.

-

Condensation and Collection: The condensate is collected in a graduated tube where the oil and water separate, allowing for direct measurement of the oil volume.

-

Post-processing: The collected oil is dried and stored as described for steam distillation.

Recent advancements include microwave-assisted hydrodistillation (MAHD), which utilizes microwave radiation to heat the water within the plant material, leading to a faster extraction process and potentially higher yields.[21][22][23]

Solvent Extraction

Solvent extraction is employed for plant materials that are sensitive to the high temperatures of distillation or have a low essential oil yield.[24] This method utilizes organic solvents to dissolve the aromatic compounds.

Causality of Experimental Choices: The choice of solvent is critical and is based on its polarity, boiling point, and selectivity for the target compounds. Common solvents include hexane, ethanol, and petroleum ether.[20][25] The principle is based on the differential solubility of this compound in the solvent versus the plant matrix. The subsequent removal of the solvent must be done carefully to avoid leaving residues in the final product.

-

Material Preparation: The plant material is dried and ground to a fine powder to maximize the surface area for solvent contact.

-

Extraction: The powdered material is placed in a Soxhlet apparatus and extracted with a suitable solvent (e.g., ethanol) for several hours.[20]

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator. This yields a semi-solid mass known as a "concrete."

-

Absolute Production: The concrete is then washed with a second solvent, typically ethanol, to separate the fragrant oil from the waxes and other non-volatile components. The ethanol is then evaporated to yield the "absolute."

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (SC-CO₂), is a modern, green extraction technology that offers several advantages over traditional methods.[25][26]

Causality of Experimental Choices: A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[27] Supercritical CO₂ is an excellent solvent for nonpolar to moderately polar compounds like this compound.[26] Its solvating power can be finely tuned by adjusting the temperature and pressure, allowing for selective extraction.[26][28][29] The low critical temperature of CO₂ (31.1°C) makes it ideal for extracting heat-sensitive compounds.[27] Furthermore, CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization, leaving no solvent residue.[26][27]

-

Material Preparation: The plant material is dried and ground to a consistent particle size.

-

Extraction: The material is packed into an extraction vessel. Liquid CO₂ is pumped to the desired pressure and heated to the desired temperature, bringing it to a supercritical state.

-

Elution: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound and other volatile compounds.

-

Separation: The CO₂-extract mixture is then passed into a separator at a lower pressure and/or different temperature, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collection: The extract is collected, and the CO₂ is recycled back into the system.

Optimal conditions for SFE of citronella oil have been reported in the range of 40-60°C and pressures from 100 to 250 bar.[28][29] Higher pressures generally lead to increased oil yield due to the increased density and solvent power of the CO₂.[28][29]

Caption: Supercritical Fluid Extraction (SFE) Workflow.

Table 2: Comparison of this compound Extraction Methodologies

| Method | Principle | Advantages | Disadvantages |

| Steam Distillation | Co-distillation with steam | High purity, well-established, cost-effective for large scale.[14][15] | Can cause thermal degradation of some compounds.[30] |

| Hydrodistillation | Distillation with boiling water | Simple setup, suitable for lab scale.[18] | Potential for hydrolysis and thermal degradation.[30] |

| Solvent Extraction | Differential solubility | High yield, suitable for low-oil content materials.[25] | Potential for solvent residue, requires additional processing steps.[26] |

| Supercritical CO₂ Extraction | Solvation with supercritical fluid | High purity, no solvent residue, tunable selectivity, "green" method.[26][27][29] | High initial equipment cost. |

Conclusion

The efficient isolation of this compound is a multi-faceted process that begins with the judicious selection of botanical raw materials, with Corymbia citriodora and Cymbopogon winterianus being the most prominent sources. The choice of extraction methodology profoundly impacts the yield, purity, and economic viability of the final product. While traditional methods like steam and hydrodistillation remain industry mainstays due to their scalability and cost-effectiveness, modern techniques such as supercritical fluid extraction offer unparalleled advantages in terms of product quality and environmental sustainability. For researchers and drug development professionals, a comprehensive understanding of the interplay between the natural source and the extraction technique is essential for harnessing the full potential of this compound in their respective applications.

References

- 1. Citronella oil - Wikipedia [en.wikipedia.org]

- 2. In Vivo and In Vitro Grown Lemon-Scented Gum as a Source of Nematicidal Essential Oil Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kaapiingredients.com [kaapiingredients.com]

- 4. pfaf.org [pfaf.org]

- 5. Eucalyptus Citriodora Essential Oil CAS 129828-24-6 – Augustus Oils Ltd [augustus-oils.ltd.uk]

- 6. pfaf.org [pfaf.org]

- 7. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 9. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]

- 10. lgbotanicals.com [lgbotanicals.com]

- 11. geneticsmr.com [geneticsmr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 15. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 16. rockymountainoils.com [rockymountainoils.com]

- 17. distillique.co.za [distillique.co.za]

- 18. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Valorization of Java citronella (Cymbopogon winterianus Jowitt) distillation waste as a potential source of phenolics/antioxidant: influence of extraction solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 24. benchchem.com [benchchem.com]

- 25. The Complete Manual for Citronella Oil Extraction: From Harvest to Application [greenskybio.com]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

- 28. Supercritical fluid extraction of Citronella oil from Cymbopogon nardus and its optimization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 29. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 30. Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation :: BioResources [bioresources.cnr.ncsu.edu]

enantioselective synthesis of (R)-citronellal and (S)-citronellal

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)- and (S)-Citronellal

Authored by a Senior Application Scientist

Foreword: The Significance of Chiral Purity in Terpenoids

In the realm of fine chemicals, flavors, and fragrances, the stereochemistry of a molecule is not a trivial detail; it is the very essence of its biological and sensory properties. Citronellal, a monoterpenoid aldehyde, exists as two enantiomers: (R)-citronellal, which possesses a refreshing citrusy, lemon-like aroma, and (S)-citronellal, with its own distinct olfactory profile. The significance of accessing these enantiomers in high purity is exemplified by the industrial synthesis of (−)-menthol, the world's most sold flavor compound, renowned for its characteristic cooling effect.[1][2] Two of the three primary industrial routes to (−)-menthol rely on (R)-citronellal as a key chiral intermediate, making its efficient and enantioselective synthesis a topic of immense commercial and scientific importance.[1][3]

This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)- and (S)-citronellal. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, the rationale behind catalyst selection, and the evolution of synthetic methodologies from classic chemo-catalysis to state-of-the-art biocatalytic cascades. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of how to control chirality in this critical class of molecules.

The Central Challenge: Taming Citral

The most abundant and inexpensive natural precursor to this compound is citral, which is itself a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer). The direct asymmetric hydrogenation of this mixture is fraught with difficulty. Catalytic systems often exhibit different selectivities and reaction rates for each isomer, which can lead to the formation of a mixture of (R)- and (S)-citronellal, thereby eroding the enantiomeric excess (ee) of the final product.[1][4] Furthermore, a catalyst must be chemoselective, reducing the activated C=C double bond while leaving the aldehyde functional group untouched.[5]

Historically, industrial processes have addressed this by undertaking an energy-intensive distillation to separate neral and geranial before proceeding with asymmetric catalysis.[6][7] However, modern synthetic chemistry, driven by principles of atom economy and sustainability, has developed more elegant solutions that either handle the isomer mixture effectively or bypass it entirely.

Chemo-Catalytic Strategies: Precision through Metal-Ligand Cooperation

Transition metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru), represents the cornerstone of industrial-scale enantioselective synthesis. The success of these methods hinges on the design of chiral phosphine ligands that create a precisely defined chiral environment around the metal center, dictating the facial selectivity of the reaction.

Asymmetric Isomerization: The Takasago Process Archetype

One of the most celebrated achievements in industrial asymmetric catalysis is the Takasago synthesis of (−)-menthol, which pivots on the Rh-BINAP-catalyzed isomerization of an allylic amine to a chiral enamine. A similar principle can be applied to the synthesis of this compound.

Causality and Mechanism: The reaction involves the isomerization of prochiral allylic substrates like geraniol/nerol or their corresponding N,N-diethyl-substituted amines into this compound.[8] The catalyst, typically a cationic Rh(I) complex with a chiral diphosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), orchestrates a 1,3-hydrogen shift. The atropisomeric chirality of the BINAP ligand creates a dissymmetric coordination sphere that forces the substrate to adopt a specific conformation, leading to the preferential formation of one enantiomer of the product. The isomerization of allylamines to enamines, followed by hydrolysis, has proven exceptionally effective, achieving enantioselectivities of 95-99% ee.[8]

Workflow: Rh-Catalyzed Asymmetric Isomerization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN110963889A - Method for synthesizing left-optical-activity citronellol by asymmetric hydrosilylation of citral - Google Patents [patents.google.com]

- 5. DE102013103563A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 6. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Versatile Chemistry of Citronellal: A Technical Guide to its Reactions and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellal, a naturally occurring monoterpene aldehyde, stands as a cornerstone in the edifice of modern organic synthesis.[1] Abundantly available from essential oils of plants like Cymbopogon species, its unique bifunctional nature—possessing both a reactive aldehyde and a terminal alkene—renders it a versatile chiral building block for the synthesis of a myriad of valuable compounds.[1][2] This technical guide provides an in-depth exploration of the core chemical transformations of this compound, including its cyclization, reduction, oxidation, and condensation reactions. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and offer quantitative data to inform synthetic strategies. The overarching goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's reactivity, enabling its effective utilization in the design and synthesis of novel molecules with applications spanning from fragrances and agrochemicals to pharmaceuticals.[2][3][4]

The Pivotal Role of Intramolecular Cyclization: The Gateway to Menthols and Isopulegols

The intramolecular ene reaction, often referred to as a Prins-type cyclization, is arguably the most significant transformation of this compound.[5] This reaction provides access to the p-menthane skeleton, the structural core of commercially important compounds like isopulegol and menthol.[6] The stereochemical outcome of this reaction is of paramount importance and is heavily influenced by the choice of catalyst and reaction conditions.

Mechanistic Insight: A Tale of Carbocation Intermediates

The cyclization of this compound is typically initiated by a Lewis or Brønsted acid catalyst.[7][8][9] The catalyst activates the aldehyde carbonyl group, making it more electrophilic. The pendant alkene then acts as a nucleophile, attacking the activated carbonyl in an intramolecular fashion. This concerted or stepwise process leads to the formation of a six-membered ring and a carbocation intermediate. Subsequent deprotonation yields the various isomers of isopulegol.

The stereoselectivity of the reaction is dictated by the transition state geometry, which is influenced by the coordination of the catalyst and the inherent chirality of the this compound starting material.[9] For instance, the use of specific Lewis acids can favor the formation of desired diastereomers.[8]

Diagram: Generalized Mechanism of this compound Cyclization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. research.abo.fi [research.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. research.abo.fi [research.abo.fi]

The Antifungal Mechanism of Citronellal: A Technical Guide for Researchers

Introduction: The Rise of a Natural Antifungal Agent

Citronellal, a monoterpenoid aldehyde found in the essential oils of various Cymbopogon species, is emerging as a potent natural antifungal agent.[1][2][3][4] With the increasing challenge of drug-resistant fungal pathogens, the exploration of novel, nature-derived compounds like this compound has gained significant momentum in the scientific community.[5] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antifungal effects, offering valuable insights for researchers and drug development professionals. We will delve into its primary targets, the downstream cellular consequences, and the experimental methodologies to elucidate these actions.

Primary Mechanism: Disruption of Fungal Cell Membrane Homeostasis

The fungal cell membrane is a critical barrier and a primary target for many antifungal drugs.[6][7][8][9] this compound's principal mechanism of action involves the significant disruption of this vital structure, primarily through the inhibition of ergosterol biosynthesis.[1][5][10][11]

Inhibition of Ergosterol Biosynthesis

Ergosterol is the major sterol component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of integral membrane proteins.[1] this compound interferes with the ergosterol biosynthetic pathway, leading to a cascade of detrimental effects on the fungal cell.[1][5][10][11]

Studies have shown that this compound treatment leads to a significant decrease in ergosterol content in various fungi, including Penicillium digitatum and Candida albicans.[1][5][10] This reduction is accompanied by an accumulation of lanosterol, a precursor in the ergosterol pathway.[1][10][12] This accumulation points to the inhibition of enzymes downstream of lanosterol synthesis. Specifically, research suggests that this compound down-regulates the expression of key ERG genes, such as ERG3 and ERG11, which are crucial for the conversion of lanosterol to ergosterol.[1][10][12] Molecular docking studies have further predicted that this compound can interact with lanosterol 14α-demethylase, a key enzyme in this pathway.[13][14]

The consequence of ergosterol depletion is a compromised cell membrane with altered fluidity and increased permeability.[1][15] This disruption of membrane homeostasis makes the fungus more susceptible to other membrane-perturbing agents and leads to the leakage of intracellular components.[5][16]

Diagram 1: The Ergosterol Biosynthesis Pathway and the Impact of this compound

Caption: this compound inhibits key enzymes in the ergosterol biosynthesis pathway.

Secondary Mechanisms: A Multi-Pronged Attack

Beyond its primary effect on the cell membrane, this compound employs a range of secondary mechanisms that contribute to its potent antifungal activity.

Induction of Oxidative Stress

This compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[5][17][18][19] This accumulation of ROS leads to oxidative stress, causing damage to vital cellular components, including lipids, proteins, and DNA.[17][20] The resulting lipid peroxidation can further compromise membrane integrity, exacerbating the primary effects of ergosterol depletion.[21]

Mitochondrial Dysfunction

The induction of oxidative stress is closely linked to mitochondrial dysfunction.[17][18][19][22] this compound treatment can lead to mitochondrial membrane depolarization and a reduction in the metabolic activity of mitochondrial dehydrogenases.[17] This impairment of mitochondrial function disrupts cellular energy production and can trigger apoptotic or necrotic cell death pathways.[17][18][19]

Impact on Cell Wall Integrity

While the primary target of this compound appears to be the cell membrane, some evidence suggests it may also affect the fungal cell wall.[23][24][25] An increase in the minimum inhibitory concentration (MIC) of this compound in the presence of an osmotic protectant like sorbitol can indicate an effect on the cell wall.[13][14] It is hypothesized that this compound may interfere with enzymes involved in cell wall biosynthesis, such as 1,3-β-glucan synthase, though this requires further investigation.[13][14]

Attenuation of Virulence Factors

In pathogenic fungi like Candida albicans, this compound has been shown to inhibit key virulence factors. This includes the inhibition of the yeast-to-hypha transition, a critical step in tissue invasion, and the disruption of biofilm formation.[5] By interfering with these processes, this compound can reduce the pathogenicity of the fungus.

Quantitative Data Summary

The antifungal efficacy of this compound varies depending on the fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature for various fungi.

| Fungal Species | MIC | MFC | Reference |

| Penicillium digitatum | 1.36 mg/mL (1.60 µL/mL) | 2.72 mg/mL (3.20 µL/mL) | [1][16] |

| Candida albicans | 1 mg/mL (MIC90: 128 µg/mL) | 128 µg/mL | [5][26] |

| Various Aspergillus, Penicillium, and Eurotium species | 14-56 mg/L | - | [2] |

Experimental Protocols for Mechanistic Elucidation

To investigate the antifungal mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Protocol 1: Determination of Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds).

-

Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL).

-

Include positive (fungus in broth) and negative (broth only) controls.

-

Incubate the plate at an optimal temperature for the specific fungus (e.g., 35°C for C. albicans, 25°C for P. digitatum) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound with no visible growth.

-

To determine the MFC, subculture aliquots from the wells with no visible growth onto agar plates.

-

Incubate the agar plates and determine the MFC as the lowest concentration that results in no fungal growth on the agar.

Protocol 2: Ergosterol Quantification Assay

This protocol quantifies the total ergosterol content in fungal cells treated with this compound.

Methodology:

-

Culture the fungal cells in the presence of a sub-inhibitory concentration of this compound.

-

Harvest the cells by centrifugation and wash them with sterile distilled water.

-

Extract the sterols by saponifying the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids with n-heptane.

-

Analyze the n-heptane layer spectrophotometrically by scanning from 230 to 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol will be indicated by a characteristic four-peaked curve.

-

Quantify the ergosterol content based on the absorbance values at specific wavelengths.

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol detects the intracellular accumulation of ROS in fungal cells exposed to this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Treat fungal cells with this compound for a defined period.

-

Incubate the treated and untreated cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Diagram 2: Experimental Workflow for Investigating Antifungal Mechanism of Action

Caption: A structured workflow for elucidating this compound's antifungal mechanisms.

Conclusion and Future Perspectives

This compound exhibits a robust and multifaceted antifungal mechanism of action, making it a promising candidate for the development of new antifungal therapies. Its primary mode of action is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][5][10][11] This is further augmented by the induction of oxidative stress, mitochondrial dysfunction, and the attenuation of key virulence factors.[5][17][18][19]

Future research should focus on several key areas. Further elucidation of the specific molecular targets of this compound within the ergosterol biosynthesis pathway and other cellular processes is warranted. Investigating the potential for synergistic interactions between this compound and existing antifungal drugs could lead to more effective combination therapies. Finally, preclinical and clinical studies are necessary to evaluate the in vivo efficacy and safety of this compound for the treatment of fungal infections. The continued exploration of this natural compound holds significant promise in the ongoing battle against fungal pathogens.

References

- 1. This compound Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound-induced disruption of membrane homeostasis in Candida albicans and attenuation of its virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in <i>Penicillium digitatum</i> - ProQuest [proquest.com]

- 11. β-citronellol alters cell surface properties of Candida albicans to influence pathogenicity related traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on Ergosterol Synthesis in Penicillium digitatum Spores [spkx.net.cn]

- 13. scielo.br [scielo.br]

- 14. Antifungal effect of (R) and (S)-citronellal enantiomers and their predictive mechanism of action on Candida albicans from voriconazole-resistant onychomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Plasma membrane damage contributes to antifungal activity of this compound against Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scite.ai [scite.ai]

- 23. Antifungal effects of citronella oil against Aspergillus niger ATCC 16404 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. Antifungal effects of citronella oil against Aspergillus niger ATCC 16404 | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

Introduction: The Significance of Chirality in Citronellal

An In-depth Technical Guide to the Physical and Chemical Properties of Citronellal Isomers

This compound (3,7-dimethyloct-6-enal) is a monoterpenoid aldehyde that serves as a primary constituent in the essential oils of various aromatic plants, most notably those of the Cymbopogon genus (e.g., citronella grass, lemongrass).[1][2] Its characteristic strong, fresh, lemon-like scent has made it a staple in the fragrance, cosmetic, and food industries.[3][4] Beyond its aromatic profile, this compound is a valuable chiral building block in organic synthesis and a molecule of significant interest in drug development due to its diverse biological activities.[4][5]

This compound exists as two distinct stereoisomers, or enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal. These molecules are non-superimposable mirror images of each other, a property known as chirality. While they share the same molecular formula and connectivity, their different spatial arrangements lead to distinct interactions with other chiral molecules, including biological receptors and enzymes. This stereochemical difference is not merely an academic curiosity; it profoundly influences their olfactory properties, biological functions, and applications. For researchers and drug development professionals, understanding the unique physical and chemical properties of each isomer is paramount for harnessing their full potential, ensuring product authenticity, and developing stereospecific therapeutic agents.

This guide provides a comprehensive examination of the physical and chemical properties of this compound isomers, details state-of-the-art analytical methodologies for their separation and characterization, and explores their biological significance, with a focus on applications relevant to scientific research and pharmaceutical development.

Caption: Fig 1. Chemical Structures of this compound Enantiomers

Section 1: Physicochemical Properties of this compound Enantiomers

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. Their defining physical difference is their interaction with plane-polarized light, known as optical activity. One enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while the other rotates it in a counter-clockwise (-) direction (levorotatory) to an equal degree.

Table 1: Comparative Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [3][6] |

| Molecular Weight | 154.25 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Odor | Strong, fresh, lemon-citronella type | [1][3] |

| Boiling Point | 205–207 °C (at 760 mmHg) | [3][7] |

| Density | ~0.850–0.860 g/cm³ (at 20-25 °C) | [3][7] |

| Flash Point | ~77 °C (closed cup) | [7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [6][8] |

| Optical Rotation ([α]D) | (R)-enantiomer: +13° to +15° | Typical literature values |

| (S)-enantiomer: -13° to -15° | Typical literature values |

Spectroscopic Profile

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. Key peaks include a sharp, strong peak around 1715-1725 cm⁻¹ due to the C=O stretching of the aldehyde group and a peak around 2715-2725 cm⁻¹ for the aldehydic C-H stretch.[1][9] Additional significant peaks are observed for C-H sp³ stretching (~2924 cm⁻¹) and C=C stretching (~1643 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment. The most downfield signal is the characteristic aldehyde proton (CHO), which appears as a multiplet around δ 9.7-9.8 ppm .[9] Other key signals include the vinyl proton (~δ 5.1 ppm) and the various methyl and methylene protons throughout the aliphatic chain.[1][9]

-

Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak (M⁺) at m/z = 154 .[9] The fragmentation pattern includes characteristic ions at m/z values of 139, 121, 95, 83, 69, 55, and a base peak at 41, which aids in its identification within complex mixtures like essential oils.[9][10]

Section 2: Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the reactivity of its two functional groups: the aldehyde and the carbon-carbon double bond.

-

Aldehyde Group Reactions: The aldehyde can be readily oxidized to form citronellic acid or reduced to yield the corresponding alcohol, citronellol. This reduction is of significant industrial importance, as citronellol is also a valuable fragrance compound.[11][12]

-

Intramolecular Ene Reaction: A key reaction of this compound is its acid-catalyzed intramolecular ene reaction (cyclization). This reaction converts this compound into isopulegol isomers. This is a critical step in the industrial synthesis of (-)-menthol , where (R)-(+)-citronellal is cyclized to (-)-isopulegol, which is then hydrogenated.[13][14] The stereochemistry of the starting this compound directly dictates the stereochemistry of the resulting isopulegol, highlighting the importance of enantiomeric purity.

-

Kinetic Resolution: Because enantiomers react at different rates with a chiral catalyst or reagent, this compound can undergo kinetic resolution. This process can be used to separate a racemic mixture or to enrich one enantiomer. For example, chiral aluminum catalysts have been used to affect the kinetic resolution of racemic this compound during its cyclization to isopulegol.[13][15]

Section 3: Analytical Methodologies for Enantiomeric Characterization

Distinguishing between this compound enantiomers is impossible with standard chromatographic techniques like conventional GC or reversed-phase HPLC, as enantiomers have identical physical properties in a non-chiral environment.[16] Therefore, chiral separation techniques are mandatory.

Enantioselective Gas Chromatography (GC)

Enantioselective GC is the most common and effective method for separating and quantifying this compound enantiomers. The causality behind this choice lies in the use of a chiral stationary phase (CSP) .

Causality of Separation: The CSP, often a cyclodextrin derivative, is itself chiral. It forms transient, diastereomeric complexes with the this compound enantiomers as they pass through the column. These diastereomeric complexes have different energies and stabilities.[1] For instance, with a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) stationary phase, the (R)-(+)-citronellal isomer forms a more stable complex, causing it to be retained longer on the column than the (S)-(-)-citronellal isomer.[1] This difference in retention time allows for their baseline separation and quantification.

Caption: Fig 2. Workflow for Chiral GC Analysis of this compound

Experimental Protocol: Enantioselective GC-FID Analysis of this compound

This protocol is a self-validating system for determining the enantiomeric ratio of this compound in an essential oil sample.

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of racemic (±)-citronellal standard in hexane. This is crucial for initial peak identification and system suitability.

-

Prepare a 1 mg/mL stock solution of an enantiomerically pure standard (e.g., (R)-(+)-citronellal, if available) to confirm the elution order.

-

Prepare the essential oil sample by diluting it to a similar concentration (~1 mg/mL) in hexane. The concentration should be adjusted to ensure the this compound peaks are within the detector's linear range.

-

-

Instrumentation and Conditions:

-